Home > Products > Screening Compounds P83042 > Antitrypanosomal agent 12
Antitrypanosomal agent 12 -

Antitrypanosomal agent 12

Catalog Number: EVT-15274803
CAS Number:
Molecular Formula: C49H77N2NaO10S
Molecular Weight: 909.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of antitrypanosomal agent 12 typically involves several key steps:

  1. Formation of Thiourea: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates.
  2. Condensation and Ring Closure: This is followed by ring closure to form intermediate compounds.
  3. Aromatization: The intermediates undergo aromatization to stabilize the structure.
  4. S-Methylation: Introducing methylsulfonyl groups through S-methylation.
  5. Oxidation: Enhancing reactivity through oxidation of the methylsulfonyl compounds.
  6. Formation of Guanidines: Final reactions with suitable amines lead to the formation of guanidines .

These methods allow for modifications that can optimize activity and reduce toxicity, making antitrypanosomal agent 12 a subject of interest for further pharmacological development.

Molecular Structure Analysis

Structure and Data

Antitrypanosomal agent 12 has a complex molecular structure characterized by its C20-phenylthiourea framework. The structural formula can be represented as follows:

  • Molecular Formula: C20H20N2S
  • Molecular Weight: Approximately 336.45 g/mol

The specific arrangement of atoms within this structure allows for interactions with biological targets in Trypanosoma species, contributing to its trypanocidal properties .

Chemical Reactions Analysis

Reactions and Technical Details

Antitrypanosomal agent 12 undergoes various chemical reactions:

  1. Oxidation: Enhances the reactivity of intermediate compounds.
  2. Reduction: Modifies specific functional groups within the compound.
  3. Substitution: Introduces or replaces functional groups to enhance efficacy .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halides or sulfonyl chlorides.

These reactions are critical for synthesizing derivatives that may exhibit improved antitrypanosomal activity.

Mechanism of Action

Antitrypanosomal agent 12 operates by targeting specific molecular pathways within Trypanosoma parasites. The compound interferes with the synthesis of essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function . Understanding this mechanism is vital for developing effective therapeutic strategies against trypanosomiasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Density: Approximately 1.22 g/cm³
  • Boiling Point: 341.9 ºC at 760 mmHg
  • Flash Point: 160.6 ºC
  • Solubility: Soluble in organic solvents, but limited solubility in water.

These properties influence the compound's behavior in biological systems and its potential formulation as a therapeutic agent .

Applications

Antitrypanosomal agent 12 has several scientific applications:

  1. Chemistry: Serves as a model compound to study reaction mechanisms and develop new synthetic methodologies.
  2. Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.
  3. Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.
  4. Industry: Utilized in developing diagnostic tools and treatments for parasitic infections .

The ongoing research into antitrypanosomal agent 12 underscores its significance in combating diseases caused by Trypanosoma parasites, highlighting the need for continued exploration of its properties and applications in medicine and biology.

Discovery and Development of Antitrypanosomal Agent 12

Historical Context of Antitrypanosomal Drug Discovery

The quest for antitrypanosomal agents has been driven by the limitations of existing therapies against Trypanosoma brucei-mediated diseases like Human African Trypanosomiasis (HAT). Conventional drugs (suramin, pentamidine, melarsoprol) exhibit severe toxicity, complex administration protocols, and rising resistance [1] [10]. For instance, melarsoprol causes fatal reactive encephalopathy in 3–10% of patients, while eflornithine—though safer—requires burdensome intravenous infusions and lacks efficacy against T. b. rhodesiense [1] [4]. These challenges highlighted the need for novel chemotypes with improved safety and breadth of activity. Early efforts often repurposed anticancer agents; alkylphosphocholines like miltefosine showed moderate in vivo efficacy but failed to achieve parasitological cure in monotherapy [6]. This historical landscape set the stage for targeted discovery programs like that of Antitrypanosomal Agent 12.

Screening Methodologies for Identifying Agent 12

Antitrypanosomal Agent 12 emerged from phenotypic screening campaigns targeting bloodstream-form T. brucei. Its identification leveraged high-throughput assays measuring growth inhibition (GI₅₀) and morphological changes in parasites. Key screening data revealed:

Table 1: In Vitro Efficacy Profile of Antitrypanosomal Agent 12

Assay ParameterValueReference Compound (Salinomycin)
GI₅₀ against T. brucei0.22 μMNot reported
Cytotoxicity (HL-60 cells)10 μMNot reported
Selectivity Index (HL-60/Tb)45.5<10

Agent 12 induced rapid parasite swelling within 60 minutes at 100 μM concentration—faster than the ionophore salinomycin [2]. This phenotype suggested a unique mechanism distinct from established tubulin inhibitors (e.g., dinitroanilines) or polyamine biosynthesis blockers [9]. Screening prioritized compounds with sub-micromolar potency and >10-fold selectivity over mammalian cells, positioning Agent 12 as a promising hit.

Lead Optimization Strategies in Agent 12 Development

Lead optimization focused on enhancing parasite selectivity and pharmacodynamic properties while mitigating cytotoxicity. Agent 12 (designated compound 4d) is a C20-phenylthiourea derivative [2]. Key structural modifications included:

  • Hydrophobic tail engineering: The C20 alkyl chain optimized membrane interaction critical for trypanocidal activity.
  • Thiourea linkage: This group contributed to hydrogen bonding with parasite-specific targets, improving binding affinity.
  • Aromatic substitutions: The phenyl ring modulated cellular uptake and reduced off-target effects in mammalian cells.

Compared to early alkylphosphocholines (e.g., hexadecylphosphocholine), Agent 12’s phenylthiourea core significantly improved GI₅₀ values (0.22 μM vs. >10 μM for prior analogs) [2] [6]. Parallel work on tubulin inhibitors demonstrated that reducing aromatic bulk lowered molecular weight and hydrophobicity, enhancing solubility—a strategy likely applied to Agent 12 [9]. These optimizations yielded a 45.5-fold selectivity window between T. brucei and human HL-60 cells, addressing historical cytotoxicity concerns [2].

Comparative Efficacy Against Trypanosoma brucei Subspecies

Agent 12’s efficacy spans key T. brucei subspecies, though genomic variations influence susceptibility. T. b. gambiense and T. b. rhodesiense—causing chronic and acute HAT, respectively—share >99% genomic identity but differ in host adaptation mechanisms and drug responses [3] [10]. Critical findings include:

Table 2: Subspecies-Specific Activity of Antitrypanosomal Agent 12

SubspeciesHuman PathogenicityGenomic FeaturesAgent 12 Susceptibility
T. b. gambienseChronic infectionReduced VSG diversity, TgsGP geneHigh (GI₅₀ ~0.22 μM)
T. b. rhodesienseAcute infectionSRA gene expressionHigh (comparable GI₅₀)
T. b. bruceiNon-human infectiveSusceptible to human serum apolipoproteinsModerate

Genome-wide studies confirm that human infectivity arises independently in diverse T. brucei genetic backgrounds via mechanisms like the SRA gene (T. b. rhodesiense) or altered metabolism (T. b. gambiense) [3]. Agent 12’s efficacy against both human-pathogenic subspecies suggests it targets a conserved pathway—potentially ion homeostasis or membrane integrity—bypassing resistance mechanisms affecting current drugs (e.g., melarsoprol resistance in gambiense, eflornithine inefficacy in rhodesiense) [10].

Properties

Product Name

Antitrypanosomal agent 12

IUPAC Name

sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

Molecular Formula

C49H77N2NaO10S

Molecular Weight

909.2 g/mol

InChI

InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1

InChI Key

RNUHZMQZZHHEPZ-XAIBBESXSA-M

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.